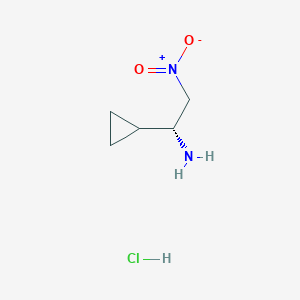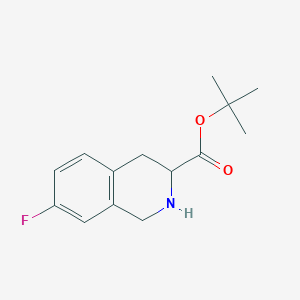
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a piperazine ring, a cyclopropylsulfonyl group, and an azetidinone moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzhydrylpiperazine intermediate, which is then reacted with a cyclopropylsulfonyl azetidinone derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
化学反应分析
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Studies may focus on understanding how the compound interacts with biological targets and its potential therapeutic applications.
Medicine
In the field of medicine, this compound is explored for its potential as a drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability for further development as a therapeutic agent.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique chemical properties make it valuable for the synthesis of high-value products.
作用机制
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds to (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone include other piperazine derivatives, azetidinone derivatives, and compounds with sulfonyl groups. Examples include:
- (4-Benzhydrylpiperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
- (4-Benzhydrylpiperazin-1-yl)(1-(ethylsulfonyl)azetidin-3-yl)methanone
- (4-Benzhydrylpiperazin-1-yl)(1-(propylsulfonyl)azetidin-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-cyclopropylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-24(21-17-27(18-21)31(29,30)22-11-12-22)26-15-13-25(14-16-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIVNMXUNQXFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pent-4-enamide](/img/structure/B2552681.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)
![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)



![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2552701.png)

